9-(4-bromophenyl)-N-(4-fluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
9-(4-BROMOPHENYL)-N-(4-FLUOROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoloquinazolines This compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, along with a pyrazoloquinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-BROMOPHENYL)-N-(4-FLUOROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone.
Quinazoline Core Construction: The pyrazole intermediate is then reacted with anthranilic acid derivatives to form the quinazoline core.
Bromination and Fluorination: The final steps involve the selective bromination and fluorination of the phenyl rings using bromine and fluorine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its interactions with specific enzymes and receptors are of particular interest.
Industry
In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-(4-BROMOPHENYL)-N-(4-FLUOROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate receptor activity in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-BROMOPHENYL)-N-(4-CHLOROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE
- 9-(4-BROMOPHENYL)-N-(4-METHOXYPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE
Uniqueness
The uniqueness of 9-(4-BROMOPHENYL)-N-(4-FLUOROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for certain applications in medicinal chemistry and material science, where precise molecular interactions are crucial.
Properties
Molecular Formula |
C23H18BrFN4O2 |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
9-(4-bromophenyl)-N-(4-fluorophenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C23H18BrFN4O2/c24-14-6-4-13(5-7-14)21-20-18(2-1-3-19(20)30)28-22-17(12-26-29(21)22)23(31)27-16-10-8-15(25)9-11-16/h4-12,21,28H,1-3H2,(H,27,31) |
InChI Key |
FALLRARPUJEMSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)F)N2)C5=CC=C(C=C5)Br)C(=O)C1 |
Origin of Product |
United States |
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